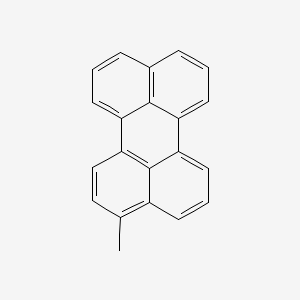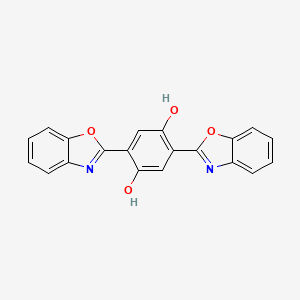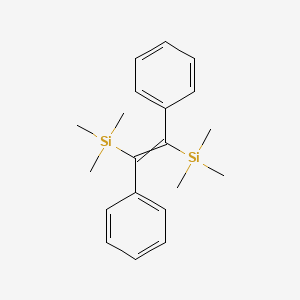
Agn-PC-0jsska
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0jsska is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jsska involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of stabilizing agents. This method is preferred due to its simplicity and efficiency. Another method is the polyol process, which involves the reduction of silver nitrate in a polyol medium at elevated temperatures. This method is known for producing high-purity this compound with controlled particle sizes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. The use of advanced reactors and continuous flow systems has further enhanced the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0jsska undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive nature and its ability to interact with various reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, nitric acid, and sodium hydroxide. The conditions for these reactions vary depending on the desired outcome. For instance, oxidation reactions typically require an oxidizing agent and elevated temperatures, while reduction reactions may involve reducing agents such as hydrogen gas or sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid, while reduction reactions can yield metallic silver and other by-products .
Aplicaciones Científicas De Investigación
Agn-PC-0jsska has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical treatments and disinfectants. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. In industry, it is used in the production of conductive materials and as a component in electronic devices .
Mecanismo De Acción
The mechanism of action of Agn-PC-0jsska involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby altering their activity. This can lead to various physiological responses, such as antimicrobial activity or enhanced drug delivery. The molecular targets of this compound include cell membranes, where it disrupts the integrity of the membrane, leading to cell death .
Comparación Con Compuestos Similares
Agn-PC-0jsska is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some similar compounds include silver nitrate and silver chloride, both of which have their own unique properties and applications. this compound’s ability to undergo a wide range of chemical reactions and its potential for use in various scientific fields make it a particularly valuable compound .
Propiedades
Número CAS |
24894-87-9 |
|---|---|
Fórmula molecular |
C20H28Si2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
(1,2-diphenyl-2-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
IKIULEPYNOIRSB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C(C1=CC=CC=C1)[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




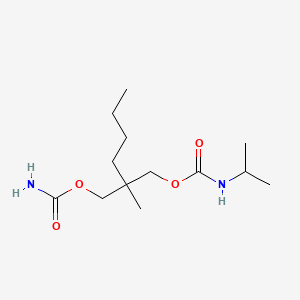
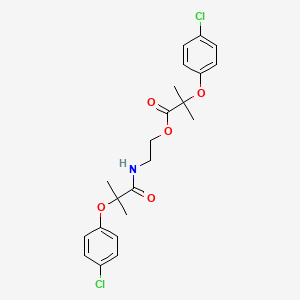
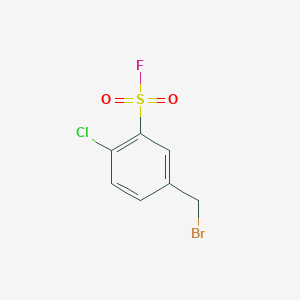
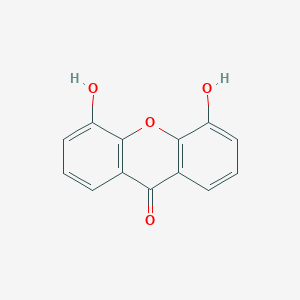


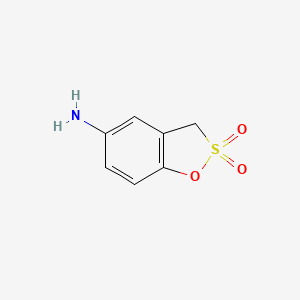
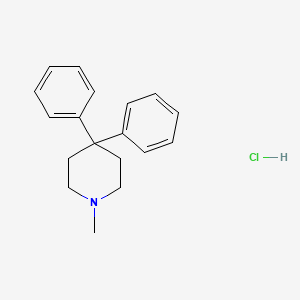
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)

